molecular formula C5H12NO5P B031393 5-Phosphono-D-norvaline CAS No. 79055-68-8

5-Phosphono-D-norvaline

Cat. No.: B031393
CAS No.: 79055-68-8
M. Wt: 197.13 g/mol
InChI Key: VOROEQBFPPIACJ-SCSAIBSYSA-N
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Description

D-2-Amino-5-phosphonovaleric acid: (commonly referred to as d-AP5 ) is a synthetic compound that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a subtype of glutamate receptor in the central nervous system that plays a crucial role in synaptic plasticity, learning, and memory. The compound is widely used in neuropharmacological research to study the functions and mechanisms of NMDA receptors .

Mechanism of Action

Target of Action

D-AP5, also known as ®-2-Amino-5-phosphonopentanoic acid or 5-Phosphono-D-norvaline, is a selective and competitive antagonist of the NMDA (N-methyl-D-aspartate) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .

Mode of Action

D-AP5 competes with the neurotransmitter glutamate for binding to the NMDA receptor . By binding to the receptor, D-AP5 prevents the activation of the receptor by glutamate, thereby inhibiting the receptor’s function . This inhibition occurs at the ligand-binding site of the NMDA receptor .

Biochemical Pathways

The primary biochemical pathway affected by D-AP5 is the glutamatergic signaling pathway. The NMDA receptor, which D-AP5 targets, is a critical component of this pathway. By inhibiting the NMDA receptor, D-AP5 disrupts the normal flow of ions through the receptor’s ion channel, thereby affecting the transmission of glutamatergic signals .

Pharmacokinetics

It is known that d-ap5 is a potent and fast-acting compound within in vitro preparations and can block nmda receptor action at reasonably small concentrations .

Result of Action

The inhibition of NMDA receptors by D-AP5 can have several effects at the molecular and cellular levels. For instance, it can prevent the induction of long-term potentiation (LTP), a process that is crucial for learning and memory . Additionally, D-AP5 can block the conversion of a silent synapse to an active one, as this conversion is NMDA receptor-dependent .

Biochemical Analysis

Biochemical Properties

5-Phosphono-D-norvaline plays a significant role in biochemical reactions, particularly in the context of NMDA receptor activity . It interacts with the glutamate binding site of NMDA receptors, acting as a competitive antagonist . This interaction disrupts the normal function of the receptors, which are critical for synaptic plasticity, learning, and memory .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on NMDA receptor function . By inhibiting these receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block synaptic events and plasticity, which are key processes in neuronal communication and adaptation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glutamate site of NMDA receptors . This binding inhibits the activation of the receptors, thereby disrupting the normal flow of ions through the receptor channels . This can lead to changes in neuronal excitability and synaptic transmission .

Metabolic Pathways

This compound is involved in the glutamate signaling pathway through its interaction with NMDA receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as an NMDA receptor antagonist

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the location of NMDA receptors, given its role as a receptor antagonist

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-2-Amino-5-phosphonovaleric acid typically involves the following steps:

    Starting Material: The synthesis begins with the amino acid L-glutamic acid.

    Phosphorylation: The carboxyl group of L-glutamic acid is protected, and the amino group is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

    Hydrolysis: The protected intermediate is then hydrolyzed to yield d-2-Amino-5-phosphonovaleric acid.

Industrial Production Methods: Industrial production of d-2-Amino-5-phosphonovaleric acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: d-2-Amino-5-phosphonovaleric acid can undergo oxidation reactions, although these are not commonly studied.

    Reduction: The compound is relatively stable and does not readily undergo reduction.

    Substitution: d-2-Amino-5-phosphonovaleric acid can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution Reagents: Various alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may yield alkylated derivatives .

Scientific Research Applications

Chemistry: d-2-Amino-5-phosphonovaleric acid is used as a tool to study the properties and functions of NMDA receptors in chemical research.

Biology: In biological research, the compound is used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory. It is also used to study the mechanisms of neurodegenerative diseases and neuroprotection .

Medicine: d-2-Amino-5-phosphonovaleric acid has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Alzheimer’s disease, and chronic pain. It is used in preclinical studies to evaluate the efficacy of NMDA receptor antagonists .

Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting NMDA receptors. It is also used in the production of research reagents and diagnostic tools .

Comparison with Similar Compounds

    L-2-Amino-5-phosphonovaleric acid (L-AP5): This isomer of d-2-Amino-5-phosphonovaleric acid is less potent as an NMDA receptor antagonist.

    D-2-Amino-7-phosphonoheptanoic acid (d-AP7): Another NMDA receptor antagonist with a longer carbon chain.

    D-2-Amino-5-phosphonopentanoic acid (d-APV): A closely related compound with similar properties.

Uniqueness: d-2-Amino-5-phosphonovaleric acid is unique due to its high selectivity and potency as an NMDA receptor antagonist. It has been extensively studied and is widely used in research to understand the role of NMDA receptors in various physiological and pathological processes .

Properties

IUPAC Name

(2R)-2-amino-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROEQBFPPIACJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201000239
Record name 5-Phosphononorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-68-8
Record name (-)-2-Amino-5-phosphonovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79055-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Norvaline, 5-phosphono-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phosphononorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201000239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Norvaline, 5-phosphono-
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Record name 2-Amino-5-phosphonovalerate, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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